molecular formula C11H11N5 B12906396 5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile CAS No. 919785-71-0

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile

Cat. No.: B12906396
CAS No.: 919785-71-0
M. Wt: 213.24 g/mol
InChI Key: AVDWHDLOLOSEIB-UHFFFAOYSA-N
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Description

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile is a heterocyclic compound that contains both pyridazine and pyrrole rings

Properties

CAS No.

919785-71-0

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

5-[1-(dimethylamino)pyrrol-2-yl]pyridazine-4-carbonitrile

InChI

InChI=1S/C11H11N5/c1-15(2)16-5-3-4-11(16)10-8-14-13-7-9(10)6-12/h3-5,7-8H,1-2H3

InChI Key

AVDWHDLOLOSEIB-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C=CC=C1C2=CN=NC=C2C#N

Origin of Product

United States

Preparation Methods

The synthesis of 5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-(dimethylamino)pyrrole with a pyridazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile can be compared with other similar compounds, such as:

Biological Activity

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, focusing on its pharmacological effects and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a pyridazine ring, a pyrrole moiety, and a carbonitrile functional group. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H12N4
  • Molecular Weight : 216.24 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 and Ki67.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.3Apoptosis induction
A54912.7Cell cycle arrest

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which has been evaluated using lipopolysaccharide (LPS)-induced inflammation models in macrophages. The results indicate that treatment with this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) assays revealed that it effectively scavenges free radicals, which may contribute to its overall therapeutic profile.

Case Studies

A notable case study involved the synthesis and biological evaluation of various derivatives of this compound. These derivatives were tested for their potency against different cancer types and inflammatory conditions. The study found that certain modifications to the pyrrole ring enhanced both anticancer and anti-inflammatory activities.

Research Findings

Several research articles have documented the biological activities associated with this compound:

  • DYRK1A Inhibition : A study indicated that derivatives of this compound could inhibit DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), a target implicated in neurodegenerative diseases. The inhibition was confirmed through enzymatic assays showing nanomolar-level activity.
  • Neuroprotective Effects : Additional research suggested neuroprotective properties, with potential applications in treating Alzheimer’s disease through modulation of tau phosphorylation pathways.
  • Synthetic Approaches : Various synthetic routes have been developed for producing this compound, emphasizing its accessibility for further pharmacological studies.

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